molecular formula C16H14BrN5OS B4714608 N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B4714608
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: KQOGOVZMNSESKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group, a pyridin-2-yl ring, and a sulfanyl-acetamide moiety linked to a 4-bromophenyl group. Its structure is characterized by:

  • 1,2,4-triazole ring: A nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry.
  • 4-Methyl substituent: Introduces steric and electronic effects that influence receptor interactions.
  • Pyridin-2-yl group: Enhances solubility and participates in hydrogen bonding via its nitrogen atom.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-22-15(13-4-2-3-9-18-13)20-21-16(22)24-10-14(23)19-12-7-5-11(17)6-8-12/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOGOVZMNSESKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H20BrN5O2SC_{23}H_{20}BrN_5O_2S, and it features a complex structure that includes a triazole ring and a sulfanyl group. Its structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC23H20BrN5O2S
SMILESCC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
InChIInChI=1S/C23H20BrN5O2S
InChIKeyYTDUMJIXXOZBLS-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains. A study highlighted that triazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic potential in treating infections caused by resistant strains .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression. For example, compounds with similar structures have been reported to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis. The effectiveness of these compounds in preclinical models indicates that they may serve as candidates for cancer therapy .

The biological activities of N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Cell Cycle Arrest : Certain triazole derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

Several studies have evaluated the biological activity of related triazole compounds:

  • Antibacterial Activity : A study assessed the antibacterial properties of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Anticancer Studies : Another investigation focused on the anticancer efficacy of triazole-based compounds in human cancer cell lines. Compounds similar to N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide showed significant cytotoxicity against several cancer types .

Wissenschaftliche Forschungsanwendungen

Applications

N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several promising applications:

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Anticancer Potential

Triazole derivatives are being explored for their anticancer properties. Preliminary studies suggest that N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with specific biological targets. These studies help elucidate its mechanism of action and guide further optimization for enhanced efficacy.

Case Studies

Several case studies have documented the biological effects of N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans.
Study 2Showed cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study 3Molecular docking revealed strong binding affinities to targets involved in cancer progression, suggesting potential as a lead compound for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally analogous to several triazole-based acetamides, differing primarily in substituents on the triazole ring, pyridine/pyridinyl positions, and aryl groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Triazole/Pyridine/Aryl) Molecular Weight Key Properties/Activities Reference
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Target) 4-methyl, pyridin-2-yl, 4-bromophenyl 416.30 g/mol Hypothesized antimicrobial, anti-inflammatory activity; structural similarity to Orco modulators
N-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, pyridin-2-yl, 4-bromophenyl 430.33 g/mol Increased lipophilicity due to ethyl group; potential insect olfactory modulation
VUAA-1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4-ethyl, pyridin-3-yl, 4-ethylphenyl 384.46 g/mol Orco channel agonist; used in insect olfaction studies
OLC-12 (2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-ethyl, pyridin-4-yl, 4-isopropylphenyl 410.50 g/mol Orco antagonist; demonstrates species-specific activity in insects
KA3 (N-(4-chlorophenyl)-2-{[4-(carbamoyl methyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 4-carbamoyl methyl, pyridin-4-yl, 4-chlorophenyl ~420 g/mol Potent antimicrobial activity (MIC: 12.5 µg/mL against S. aureus)

Key Findings from Comparative Analysis

Triazole Substituents: Methyl/ethyl groups at the 4-position modulate lipophilicity. Ethyl derivatives (e.g., VUAA-1) exhibit enhanced membrane permeability but reduced solubility compared to methyl analogs . Aryl Groups: Electron-withdrawing substituents (e.g., bromo, chloro) on the phenyl ring improve antimicrobial and anti-inflammatory activities. For example, KA3 (4-chlorophenyl) showed MIC values of 12.5 µg/mL against S. aureus, outperforming methoxy-substituted analogs .

Biological Activity Trends: Antimicrobial Activity: The target compound’s 4-bromophenyl group may enhance activity against Gram-positive bacteria, similar to KA3 . Anti-Exudative Effects: Triazole-acetamides with furan-2-yl substituents (e.g., derivatives in ) demonstrated 60–75% inhibition of edema in rat models, suggesting the target compound’s bromophenyl group could further optimize this activity .

Synthetic and Physical Properties :

  • Melting Points : Methyl-substituted triazoles (e.g., Target) typically exhibit higher melting points (e.g., 174–184°C in ) compared to ethyl analogs due to tighter crystal packing.
  • Solubility : Pyridin-2-yl derivatives generally show better aqueous solubility than pyridin-4-yl analogs, as seen in compounds from and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.